molecular formula C23H21N5O4S B2544389 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1105238-94-5

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

Cat. No.: B2544389
CAS No.: 1105238-94-5
M. Wt: 463.51
InChI Key: JDJZNPXFTJYQDW-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H21N5O4S and its molecular weight is 463.51. The purity is usually 95%.
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Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on various studies.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from 2,3-dihydrobenzo[b][1,4]dioxin derivatives. Recent studies have demonstrated methods for creating related compounds through reactions involving amines and various electrophiles. For instance, the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with sulfonyl chlorides followed by further derivatization has been reported as an effective synthetic route .

Antiparasitic Activity

Recent research has highlighted the antiparasitic potential of compounds related to this compound. In vitro studies have shown that certain derivatives exhibit low micromolar potencies against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. These findings suggest that modifications to the core structure can enhance biological activity while maintaining low cytotoxicity against human cells .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes associated with metabolic disorders. For example, derivatives have been screened against α-glucosidase and acetylcholinesterase enzymes. Inhibition of these enzymes is crucial for developing treatments for Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The results indicated that some synthesized compounds showed promising inhibitory activity against these enzymes .

Case Study 1: Antiviral Properties

In a study focusing on antiviral activity against Tobacco Mosaic Virus (TMV), several derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety were tested. Compounds demonstrated significant antiviral effects with over 40% inactivation at specific concentrations. Notably, some compounds outperformed standard antiviral agents like ribavirin .

Case Study 2: Cytotoxicity Assessment

A comprehensive evaluation of the cytotoxicity of various pyrazole derivatives was conducted to understand their safety profiles. The study found that while some compounds exhibited cytotoxic effects at certain concentrations, others maintained non-toxic profiles while demonstrating biological activity. This highlights the importance of assessing cytotoxicity in drug development .

Data Tables

Compound Activity Target IC50 (μM) Notes
Compound AAntiparasiticT. cruzi0.5Low toxicity in human cells
Compound BEnzyme Inhibitionα-glucosidase0.8Potential for T2DM treatment
Compound CAntiviralTMV0.6Superior to ribavirin

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4S/c1-14-16-12-24-28(17-5-3-4-6-18(17)30-2)22(16)23(27-26-14)33-13-21(29)25-15-7-8-19-20(11-15)32-10-9-31-19/h3-8,11-12H,9-10,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJZNPXFTJYQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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